[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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Overview
Description
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the use of “click” chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its high efficiency and selectivity. The general synthetic route includes the following steps:
Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic reactions.
Preparation of the Azide: The azide precursor is prepared by converting a suitable amine to an azide using reagents such as diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Cycloaddition Reaction: The alkyne and azide precursors undergo a cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Hydrochloride Formation: The final step involves the conversion of the triazole compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions can be performed on the triazole ring or the cyclobutylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or cyclobutylmethyl group.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for further investigation.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: A structurally similar compound with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: Another similar compound with a cyclohexylmethyl group.
Uniqueness: The uniqueness of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride lies in its cyclobutylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H15ClN4 |
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Molecular Weight |
202.68 g/mol |
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c9-4-8-6-12(11-10-8)5-7-2-1-3-7;/h6-7H,1-5,9H2;1H |
InChI Key |
IFEIHUUCDAEEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CN.Cl |
Origin of Product |
United States |
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